

Technical Support Center: Improving the Reliability of Gallium Arsenide-Based Devices

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Compound of Interest

Compound Name: Gallium arsenate

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with gallium arsenide (GaAs)-based devices.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Ohmic Contact Degradation

Question: My device is showing a gradual decrease in drain current and an increase in on-resistance over time, especially at elevated temperatures. How can I determine if ohmic contact degradation is the cause and what can I do to mitigate it?

Answer:

This is a common failure mode in GaAs devices, often stemming from the interdiffusion of metal contacts with the GaAs substrate. Here is a step-by-step guide to diagnose and address this issue.

The first step is to perform detailed electrical measurements to confirm the symptoms of ohmic contact degradation.

Experimental Protocol:

- Device: Gallium Arsenide Field-Effect Transistor (GaAs FET) or High Electron Mobility Transistor (HEMT).
- Measurement: Perform current-voltage (I-V) sweeps to extract key device parameters.
 - Measure the drain current (I_d) as a function of drain-source voltage (V_{ds}) at various gate-source voltages (V_{gs}).
 - From the linear region of the I-V curves, extract the on-resistance (R_{on}).
 - Measure the transfer characteristics (I_d vs. V_{gs}) to monitor the threshold voltage (V_{th}) and transconductance (g_m).
- Stress Conditions:
 - To accelerate the degradation, perform the measurements at elevated temperatures (e.g., 150°C, 200°C, 250°C).
 - Apply a constant DC bias (e.g., a fixed V_{ds} and V_{gs}) for an extended period (hours to days) at an elevated temperature and periodically perform the I-V measurements to track the degradation over time.
- Expected Observations:
 - A gradual and continuous increase in on-resistance (R_{on}).
 - A corresponding decrease in the maximum drain current ($I_{d,max}$).
 - Minimal to no change in the threshold voltage (V_{th}) in the initial stages.

If the electrical characterization suggests ohmic contact degradation, physical analysis can help confirm the root cause.

Experimental Protocol:

- Technique: Use Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) or Transmission Electron Microscopy (TEM) for cross-sectional analysis of the ohmic contact region.

- Procedure:
 - Carefully prepare a cross-section of the device at the source or drain contact.
 - Image the interface between the metal contact and the GaAs semiconductor.
 - Use EDX or other elemental analysis techniques to map the distribution of the contact metals (e.g., Au, Ge, Ni) and the semiconductor elements (Ga, As).
- Expected Observations:
 - Evidence of metal interdiffusion, where the contact metals have penetrated into the GaAs substrate.[\[1\]](#)
 - Formation of voids or new alloy phases at the metal-semiconductor interface.
 - In some cases, out-diffusion of Gallium (Ga) into the metal layers can be observed.[\[2\]](#)

If ohmic contact degradation is confirmed, consider the following strategies in your device fabrication and experimental setup:

- Optimized Annealing: The annealing process used to form the ohmic contacts is critical. Ensure that the temperature and time are optimized for the specific metallization scheme to promote a stable and uniform interface.
- Barrier Layers: Incorporate diffusion barrier layers in the ohmic contact metallization stack. Refractory metals are often used for this purpose to prevent the interdiffusion of gold and gallium.
- Lower Operating Temperature: Since this is a thermally activated process, reducing the operating temperature of the device can significantly slow down the degradation rate.[\[3\]](#)
- Passivation: Proper surface passivation can help prevent surface-related degradation mechanisms that can exacerbate contact degradation.[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the most common failure mechanisms in GaAs-based devices?

A1: The most frequently observed failure modes in GaAs transistors are primarily wear-out mechanisms resulting from metal-GaAs interdiffusion.[1] These include:

- Ohmic Contact Degradation: Interdiffusion at the source and drain contacts, leading to increased resistance.[1]
- Schottky Gate Degradation: Interdiffusion at the gate contact, which can cause what is known as a "sinking gate".[1]
- Electromigration: The movement of metal atoms due to high current densities, typically seen with aluminum metallization.[1]
- Source-Drain Burnout: A catastrophic failure due to thermal runaway, which can be instantaneous or occur over a longer term.[4]
- Surface Degradation: Oxidation of the GaAs surface can release free arsenic, leading to a reduction in breakdown voltage.[4]

Q2: My device shows a sudden drop in performance, not a gradual degradation. What could be the cause?

A2: A sudden, catastrophic failure is often indicative of burnout. There are two primary types of burnout in GaAs FETs:

- Instantaneous Burnout: This occurs when the applied source-drain voltage surpasses the breakdown voltage of the device, and can also be caused by electrostatic discharge (ESD). [4]
- Long-Term Burnout: This can happen during DC aging, where changes at the device surface near the drain contact lead to a catastrophic failure after a period of stress.[4]

Q3: How does temperature affect the reliability of GaAs devices?

A3: Temperature is a critical factor in the reliability of GaAs devices as many of the degradation mechanisms are thermally activated. Elevated temperatures can accelerate:

- Ohmic Contact Degradation: The intermixing of contact metals is a diffusion-based process that speeds up with increasing temperature.[3]
- Gate Metal Sinking: The reaction of the gate metal with the underlying GaAs is also temperature-dependent.
- Intermetallic Phase Formation: In devices with both gold and aluminum metallization, high temperatures can lead to the formation of "purple plague" (Au-Al intermetallics), causing voiding and failure.[4]

Q4: What are some of the inherent challenges with GaAs wafers that can impact device reliability?

A4: The reliability of GaAs devices can be influenced by issues stemming from the wafer itself. These include:

- Inherent Crystal Defects: The presence of dislocations, precipitates, and point defects in the GaAs crystal can negatively affect device performance and reliability.[5]
- Low Thermal Conductivity: GaAs has a lower thermal conductivity compared to silicon, which can lead to localized heating and exacerbate temperature-related failure mechanisms.[5]
- Costly Base Material: While not a direct reliability issue, the high cost of single-crystal GaAs substrates can be a factor in experimental design and device fabrication.[5]

Q5: What is "gate sinking" and how does it affect device performance?

A5: "Gate sinking" refers to the phenomenon where the gate metal reacts with the underlying GaAs semiconductor, causing the gate junction to move deeper into the channel. This is a significant degradation mechanism at elevated temperatures.[6][7] The consequences of gate sinking include a shift in the threshold voltage and a degradation of the Schottky junction characteristics.

Quantitative Data on GaAs Device Reliability

The following tables summarize key quantitative data related to the reliability of GaAs devices.

Degradation Mechanism	Activation Energy (eV)	Key Influencing Factors
Ohmic Contact Degradation	1.4 - 1.8	Temperature, Time, Metallization System
Electromigration (Al)	0.5 - >1.0	Current Density, Temperature, Metal Structure

Table 1: Activation energies for common degradation mechanisms in GaAs devices.[3]

Parameter	Typical Value	Significance
Mean-Time-To-Failure (MTTF) for Ohmic Contacts at 100°C	> 10 ⁸ hours	Indicates very long lifetime at lower operating temperatures.
Channel Temperature for Controlled GaAs Failure Mechanisms	< 150°C	Operating below this temperature can significantly improve device lifetime.[3]

Table 2: Key reliability parameters for GaAs devices.[3]

Experimental Protocols

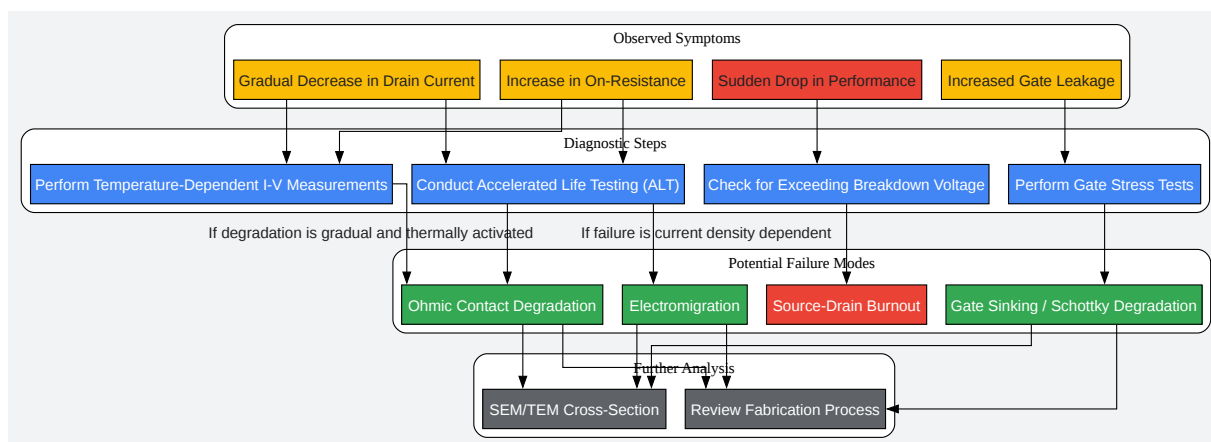
Protocol 1: Accelerated Life Testing (ALT)

Accelerated life testing is a common methodology to assess the long-term reliability of GaAs devices in a shorter timeframe.

- Objective: To induce and study failure mechanisms by subjecting the device to stress conditions that are higher than normal operating conditions.
- Apparatus:
 - High-temperature oven with precise temperature control.
 - DC power supplies for biasing the device.
 - Semiconductor parameter analyzer for I-V characterization.

- Procedure:
 - Select a sample of devices for testing.
 - Perform initial electrical characterization at room temperature to establish baseline parameters.
 - Place the devices in the high-temperature oven and allow the temperature to stabilize.
 - Apply DC bias (V_{ds} and V_{gs}) to the devices. The bias conditions should be chosen to represent a high-stress operating point.
 - Periodically (e.g., every 24 or 48 hours), remove the devices from the oven (or perform in-situ measurements if the setup allows) and perform electrical characterization at room temperature.
 - Continue the stress test until a predefined failure criterion is met (e.g., a 20% degradation in a key parameter like drain current).
- Data Analysis:
 - Plot the degradation of key parameters over time for each stress temperature.
 - Use the data to calculate the mean-time-to-failure (MTTF) at each temperature.
 - Plot the MTTF on an Arrhenius plot ($\log(\text{MTTF})$ vs. $1/T$) to determine the activation energy of the dominant failure mechanism.

Visualizations



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A logical workflow for troubleshooting common reliability issues in GaAs devices.

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